N-(1-cyclopropyl-2-methoxyethyl)-2-ethyl-2-methylmorpholine-4-carboxamide
Description
N-(1-cyclopropyl-2-methoxyethyl)-2-ethyl-2-methylmorpholine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclopropyl group, a methoxyethyl group, and a morpholine ring
Properties
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-2-ethyl-2-methylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-4-14(2)10-16(7-8-19-14)13(17)15-12(9-18-3)11-5-6-11/h11-12H,4-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEOZMNTFQTNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)NC(COC)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-2-ethyl-2-methylmorpholine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the cyclopropyl and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful control of reaction temperatures, pressures, and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-2-methoxyethyl)-2-ethyl-2-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-(1-cyclopropyl-2-methoxyethyl)-2-ethyl-2-methylmorpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(1-cyclopropyl-2-methoxyethyl)-2-ethyl-2-methylmorpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
N-(1-cyclopropyl-2-methoxyethyl)-2-ethyl-2-methylmorpholine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(1-cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine: This compound shares the cyclopropyl and methoxyethyl groups but has a different core structure.
BMS-763534: A pyrazinone-containing antagonist that targets corticotropin-releasing factor receptors, showing different biological activity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
